N-(4-methoxyphenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

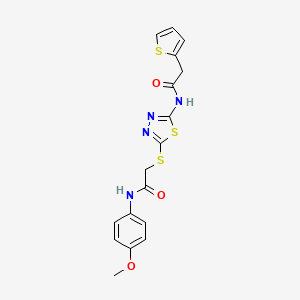

The compound N-(4-methoxyphenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide features a 1,3,4-thiadiazole core substituted with:

- A thiophen-2-yl acetamido group at position 5 of the thiadiazole ring.

- A 4-methoxyphenyl acetamide linked via a thioether bridge at position 2.

This structure combines electron-donating (methoxy) and aromatic (thiophene) moieties, which may enhance bioavailability and target-specific interactions.

Properties

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S3/c1-24-12-6-4-11(5-7-12)18-15(23)10-26-17-21-20-16(27-17)19-14(22)9-13-3-2-8-25-13/h2-8H,9-10H2,1H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMGDESVVJRKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₁₆N₄O₃S₃

- Molecular Weight : 420.5 g/mol

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer properties. Specifically, derivatives of this compound have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism often involves:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives can inhibit nucleic acid synthesis, disrupting cancer cell proliferation.

- Targeting Kinases : The heteroatoms in thiadiazoles interact with key kinases involved in tumorigenesis, leading to reduced cell division and growth.

In a study by Dovepress, a related thiadiazole derivative demonstrated an IC50 value of 4.37 µM against HepG2 cells, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the thiophene and thiadiazole rings enhances its interaction with microbial targets. Research has shown that various thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance:

- In vitro Studies : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones.

A systematic review highlighted that 4-thiadiazole derivatives possess substantial antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have demonstrated that certain derivatives reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer progression or infection.

- Interaction with Receptors : The compound may act as an antagonist for adenosine receptors or other relevant targets in cancer therapy.

- Disruption of Cellular Processes : By interfering with nucleic acid synthesis and cellular signaling pathways, the compound can induce apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological activity of thiadiazole derivatives:

- Study on Anticancer Properties :

- Antimicrobial Testing :

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that thiadiazole derivatives, including N-(4-methoxyphenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, exhibit significant antiviral properties. Thiadiazole compounds have been shown to possess activity against various viruses, including:

- Dengue Virus : Some derivatives demonstrated potent inhibitory effects with IC50 values significantly lower than standard antiviral agents .

- Tobacco Mosaic Virus (TMV) : Specific thiadiazole derivatives have been reported to have high potency against TMV with effective concentrations (EC50) indicating their potential as antiviral agents .

The mechanism of action often involves the inhibition of viral replication or interference with viral entry into host cells. For instance, structural modifications on the thiadiazole ring can enhance the binding affinity to viral targets, leading to increased antiviral activity.

Anticancer Properties

This compound has also been explored for its anticancer potential. Thiadiazole derivatives are known for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Key findings include:

- Inhibition of Cancer Cell Viability : Studies have shown that this compound can significantly decrease the viability of human cancer cell lines such as leukemia, breast cancer, and lung cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the induction of oxidative stress and disruption of cellular signaling pathways related to cell survival and proliferation .

The structure-activity relationship (SAR) studies indicate that modifications in the thiadiazole ring and the substituents on the phenyl groups can greatly influence the efficacy of these compounds against different cancer types.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Thiadiazole Derivative Efficacy : A study demonstrated that a specific thiadiazole derivative significantly reduced tumor growth in xenograft models of breast cancer. The derivative's mechanism involved targeting the angiogenesis pathway .

- Synergistic Effects : Research has shown that combining this compound with existing chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines .

- Toxicity Profiles : Investigations into the toxicity profiles revealed that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

Comparison with Similar Compounds

Substituent Variations

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (): Shares the 4-methoxyphenyl acetamide group but lacks the thiophene moiety. Synthesized via EDC/HOBt-mediated coupling of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol .

- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide (): Replaces thiophene with a benzothiazole group. Exhibited 100% anticonvulsant activity in vivo .

Physicochemical Properties

- Melting Points : Thiophene-containing compounds (e.g., ) exhibit higher melting points (~260°C) due to rigid aromatic systems, whereas methoxy-substituted derivatives () melt at lower temperatures (~160–180°C), reflecting reduced crystallinity .

Anticancer Potential

- N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (): Induces apoptosis in glioma cells via 92.36% Akt inhibition. Docking studies highlight π-π interactions and hydrogen bonds with Akt’s active site .

- Benzothiazole-thiadiazole hybrids () : Show antiproliferative activity, with ureido groups enhancing hydrogen-bonding capacity .

- Target Compound : The thiophene moiety may improve membrane permeability compared to bulkier benzothiazoles, while the methoxy group could reduce metabolic degradation.

Antimicrobial Activity

- 5c () : Exhibits antimicrobial activity, likely due to the thiadiazine-thioacetamide scaffold disrupting bacterial membrane integrity .

- Benzofuran-oxadiazole derivatives () : Potent antimicrobial agents, suggesting thiophene analogues may similarly target microbial enzymes .

Molecular Interactions and Docking Insights

- π-π Stacking : Thiophene and benzothiazole groups () engage in aromatic interactions with hydrophobic enzyme pockets.

- Hydrogen Bonding : Acetamide and methoxy groups () form H-bonds with residues like Asp274 in Akt or bacterial DNA gyrase .

- Electron Effects : Methoxy (electron-donating) vs. nitro (electron-withdrawing) substituents alter charge distribution, impacting binding affinity.

Q & A

Basic: What are the common synthetic routes for preparing the target compound, and what key intermediates are involved?

Answer:

The synthesis typically involves sequential coupling reactions. Key steps include:

- Step 1: Preparation of the 1,3,4-thiadiazole core. For example, 5-amino-1,3,4-thiadiazole derivatives can be synthesized via cyclization of thiosemicarbazides under acidic conditions .

- Step 2: Functionalization of the thiadiazole with thiophen-2-yl acetamide. This may involve reacting 2-chloroacetamide derivatives with thiol-containing intermediates (e.g., 5-mercapto-1,3,4-thiadiazole) in the presence of a base like K₂CO₃ and polar aprotic solvents (DMF or acetonitrile) under reflux .

- Step 3: Coupling the thiadiazole-thio intermediate with N-(4-methoxyphenyl)acetamide via a nucleophilic substitution reaction. Toluene/water mixtures or DMF are common solvents, and reactions are monitored via TLC .

Key Intermediates: - 5-(2-(Thiophen-2-yl)acetamido)-1,3,4-thiadiazole-2-thiol

- 2-Chloro-N-(4-methoxyphenyl)acetamide

Advanced: How can researchers optimize the coupling reaction between 5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazole-2-thiol and 2-chloro-N-(4-methoxyphenyl)acetamide to improve yield and purity?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the thiol group, while toluene/water biphasic systems reduce side reactions .

- Catalysis: Adding catalytic amounts of triethylamine or KI accelerates the reaction by stabilizing intermediates .

- Temperature Control: Reflux conditions (80–100°C) improve reaction rates, but lower temperatures (40–60°C) may reduce decomposition of heat-sensitive intermediates .

- Purification: Recrystallization from ethanol or ethanol-DMF mixtures yields high-purity products. HPLC or GC-MS can validate purity .

Basic: What spectroscopic and analytical techniques are most effective for characterizing the compound and verifying structural integrity?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy: Key peaks include N-H stretching (~3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S (600–700 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for thiadiazole and thiophene moieties .

- X-ray Crystallography: Resolves ambiguous stereochemistry and confirms crystal packing, as demonstrated for analogous thiadiazole-acetamide derivatives .

Advanced: In cases where biological assay results for the compound’s antimicrobial activity are inconsistent across studies, what methodological approaches can resolve discrepancies?

Answer:

- Standardized Assays: Use CLSI or EUCAST guidelines for antimicrobial testing to ensure consistency in inoculum size, media, and incubation conditions .

- Compound Purity: Validate via HPLC (>95% purity) to rule out impurities affecting activity .

- Dose-Response Curves: Test a broader concentration range (e.g., 0.1–100 µg/mL) to identify subtle efficacy differences .

- Comparative Studies: Include positive controls (e.g., ciprofloxacin for bacteria) and structurally related analogs to contextualize results .

Basic: What are the reported biological activities of structurally related 1,3,4-thiadiazole derivatives, and how might these inform the target compound’s potential applications?

Answer:

- Antimicrobial Activity: Thiadiazoles exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli via inhibition of bacterial enzymes like dihydrofolate reductase .

- Anticancer Potential: Thiophene-thiadiazole hybrids disrupt microtubule assembly in cancer cells, as shown in analogs with IC₅₀ values <10 µM .

- Anti-inflammatory Effects: Methoxyphenyl acetamide derivatives inhibit COX-2 and lipoxygenase, reducing prostaglandin synthesis .

These activities suggest the target compound could be explored for similar mechanisms, particularly in antimicrobial or anticancer research.

Advanced: What strategies can analyze the structure-activity relationship (SAR) of the compound’s thiophene and thiadiazole moieties in relation to biological efficacy?

Answer:

- Analog Synthesis: Modify substituents on the thiophene (e.g., halogenation at position 5) or thiadiazole (e.g., replacing sulfur with oxygen) to assess impact on activity .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like E. coli DNA gyrase or human tubulin .

- Pharmacophore Mapping: Identify critical hydrogen-bonding (thiadiazole N-atoms) and hydrophobic (thiophene ring) features using QSAR software .

- In Vivo Validation: Test top-performing analogs in rodent models to correlate in vitro SAR with in vivo efficacy .

Basic: What are the critical challenges in synthesizing the thioether linkage between the thiadiazole and acetamide moieties?

Answer:

- Competing Side Reactions: Thiol oxidation to disulfides can occur; use inert atmospheres (N₂/Ar) and reducing agents like DTT .

- Poor Solubility: Thiadiazole intermediates may precipitate prematurely; optimize solvent mixtures (e.g., DMF:water 9:1) .

- Low Reactivity: Activate the thiol group via deprotonation with strong bases (e.g., NaH) or use thiophiles like Cu(I) .

Advanced: How can researchers address conflicting data regarding the compound’s stability under physiological conditions?

Answer:

- Accelerated Stability Studies: Use HPLC to monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C over 24–72 hours .

- Metabolite Identification: LC-MS/MS can detect hydrolysis products (e.g., free thiophene acetic acid) to pinpoint instability mechanisms .

- Formulation Strategies: Encapsulate the compound in liposomes or cyclodextrins to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.